(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile (2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18097589
InChI: InChI=1S/C6H9NO3/c7-2-4-1-5(9)6(3-8)10-4/h4-6,8-9H,1,3H2/t4-,5-,6+/m0/s1
SMILES:
Molecular Formula: C6H9NO3
Molecular Weight: 143.14 g/mol

(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile

CAS No.:

Cat. No.: VC18097589

Molecular Formula: C6H9NO3

Molecular Weight: 143.14 g/mol

* For research use only. Not for human or veterinary use.

(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile -

Specification

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
IUPAC Name (2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile
Standard InChI InChI=1S/C6H9NO3/c7-2-4-1-5(9)6(3-8)10-4/h4-6,8-9H,1,3H2/t4-,5-,6+/m0/s1
Standard InChI Key FXOCGLGSNBTIAA-HCWXCVPCSA-N
Isomeric SMILES C1[C@H](O[C@@H]([C@H]1O)CO)C#N
Canonical SMILES C1C(OC(C1O)CO)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the oxolane (tetrahydrofuran) family, characterized by a five-membered oxygen-containing ring. Key substituents include:

  • A hydroxyl group at position 4,

  • A hydroxymethyl group at position 5,

  • A nitrile group at position 2 .

The stereochemistry—(2S,4S,5R)—dictates its three-dimensional orientation, critical for biological interactions. Computational models derived from InChI and SMILES descriptors confirm the spatial arrangement:
InChIKey: FXOCGLGSNBTIAA-HCWXCVPCSA-N\text{InChIKey: } \text{FXOCGLGSNBTIAA-HCWXCVPCSA-N}
\text{Isomeric SMILES: } C1[C@H](O[C@@H]([C@H]1O)CO)C#N .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC6H9NO3C_6H_9NO_3
Molecular Weight143.14 g/mol
IUPAC Name(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile
CAS Number50908-44-6
PubChem CID16663495
SolubilityNot fully characterized

Synthesis and Stereochemical Control

Synthetic Pathways

While detailed protocols are proprietary, the synthesis likely involves:

  • Ring Formation: Cyclization of a pentose derivative to form the oxolane backbone.

  • Functionalization: Sequential introduction of hydroxyl, hydroxymethyl, and nitrile groups under stereocontrolled conditions .

  • Chiral Resolution: Use of chiral catalysts or chromatographic methods to isolate the (2S,4S,5R) enantiomer .

A related compound, 1-cyano-2-deoxy-β-D-erythropentofuranose, shares structural similarities and may employ analogous synthetic strategies .

Challenges in Synthesis

  • Stereochemical Purity: Ensuring the correct configuration at positions 2, 4, and 5 requires precise reaction conditions.

  • Nitrile Stability: The nitrile group’s susceptibility to hydrolysis necessitates anhydrous environments during synthesis .

Biological and Biochemical Applications

Role in Nucleic Acid Research

The compound’s most notable application lies in oligonucleotide synthesis, where it serves as an abasic (apurinic) residue. In the tridecanucleotide d(CGm5CGCGxACATGT)d(CGm5CGCGxACATGT) (where xx = this compound), it facilitates conformational studies of DNA:

  • Induces coexistence of B- and Z-DNA helices in short fragments under physiological conditions .

  • Stabilizes Z-DNA via reduced steric hindrance at the apurinic site, enabling transitions at lower salt concentrations .

Table 2: Conformational Impact in Oligonucleotides (Adapted from )

ConditionB-DNA PrevalenceZ-DNA Prevalence
Low Salt (0.1 M NaCl)70%30%
High Salt (4 M NaCl)40%60%
Temperature (25°C)65%35%

Comparative Analysis with Analogues

  • GS-441524: A structurally complex analogue (C12H13N5O4C_{12}H_{13}N_5O_4) with antiviral properties. While both compounds feature nitrile and hydroxyl groups, GS-441524’s extended heterocyclic system confers higher antiviral potency .

  • Oxolane-2-carbonitrile: A simpler analogue (C5H7NOC_5H_7NO) lacking hydroxyl/hydroxymethyl groups, used primarily in organic synthesis .

Spectroscopic Characterization

NMR and IR Profiles

  • NMR: 1H^1H and 13C^{13}C spectra reveal distinct shifts for the hydroxyl (δ1.52.0\delta 1.5–2.0) and nitrile (δ120\delta 120) groups, with coupling constants confirming stereochemistry .

  • IR: Strong absorption at 2250cm12250 \, \text{cm}^{-1} (C≡N stretch) and 3400cm13400 \, \text{cm}^{-1} (O-H stretch) .

Circular Dichroism (CD)

CD spectra of modified oligonucleotides show inversion peaks at 290 nm (Z-DNA) and 260 nm (B-DNA), correlating with salt-induced conformational shifts .

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